(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
The compound “(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate” features a benzofuranone core with a benzylidene substituent at position 2 (in the Z-configuration) and a 4-methoxybenzenesulfonate ester at position 5. Though direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., methanesulfonate derivatives) suggest a molecular weight exceeding 400 g/mol, with the aryl sulfonate contributing to steric bulk and electronic effects .
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-26-16-7-10-18(11-8-16)29(24,25)28-17-9-12-19-20(14-17)27-21(22(19)23)13-15-5-3-2-4-6-15/h2-14H,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDBYSIXTISYTI-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common method includes the condensation of benzofuran derivatives with benzylidene compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired (2Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Overview
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that exhibits a variety of potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound's unique structure, characterized by a benzofuran ring system and functional groups such as benzylidene and methoxybenzenesulfonate, contributes to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various synthetic routes.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structure allows it to interact with biological membranes or cellular targets, which may inhibit microbial growth.
- Anticancer Properties : Research has indicated potential anticancer activity. The compound's ability to modulate specific biological pathways makes it a candidate for further investigation as a therapeutic agent against cancer cells.
Medicine
- Therapeutic Agent : The unique chemical structure of this compound suggests it could act on various biological targets. Studies are ongoing to explore its efficacy and safety as a potential drug candidate.
Case Studies
Recent studies have explored the synthesis and biological evaluation of derivatives based on the benzofuran scaffold:
- Inhibition of PARP-1 : A study published in the Journal of Medicinal Chemistry investigated derivatives of benzofuran compounds as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds demonstrated significant inhibition rates and selective cytotoxicity against cancer cell lines deficient in BRCA genes .
- Antimicrobial Testing : Another research effort focused on testing various substituted benzofurans for antimicrobial activity against clinically relevant pathogens. Results indicated promising activity for certain derivatives, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The methoxybenzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Benzylidene Substituent Effects: The 2,4-dimethoxy and 2,5-dimethoxy analogs () exhibit electron-donating methoxy groups, increasing electron density on the benzofuranone ring. This may enhance UV absorption or reactivity in electrophilic substitutions compared to the target compound’s unsubstituted benzylidene. The pyridin-3-yl variant () introduces a nitrogen atom, enabling hydrogen bonding or metal coordination, which could alter solubility or biological activity.
Sulfonate Group Variations: Methanesulfonate () provides a compact, electron-withdrawing group, favoring higher solubility in polar solvents.
Stereochemical and Crystallographic Considerations: All compounds share the Z-configuration, critical for maintaining planar conjugation between the benzylidene and benzofuranone moieties. This configuration is often stabilized by intramolecular hydrogen bonds . Crystallographic studies using programs like SHELXL () could reveal differences in packing efficiency due to substituent bulk.
Synthetic and Application Insights :
- The target compound’s 4-methoxybenzenesulfonate group may require more stringent reaction conditions (e.g., higher temperatures) for esterification compared to methanesulfonate derivatives.
- Pyridine-containing analogs () might exhibit enhanced bioactivity in medicinal chemistry contexts due to nitrogen’s role in target binding.
Research Findings and Implications
- Solubility and Stability : The target compound’s aryl sulfonate likely reduces aqueous solubility but improves stability in organic matrices compared to methanesulfonate analogs.
- Biological Relevance : Pyridine-substituted derivatives () could serve as lead compounds in drug discovery, leveraging nitrogen’s hydrogen-bonding capacity for target specificity.
Biological Activity
(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran ring system and a methoxybenzenesulfonate group. The molecular formula is , with a molecular weight of approximately 420.46 g/mol. The unique combination of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The benzofuran moiety may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. Additionally, the methoxybenzenesulfonate group enhances solubility and bioavailability, facilitating better interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran derivatives against resistant bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on various derivatives of benzylidene compounds showed significant antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives exhibited over 98% growth inhibition at concentrations as low as 2 μg/mL against MRSA .
| Compound | Target Bacteria | MIC (μg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| 17 | Staphylococcus aureus | 2 | 99.4 |
| 18 | Staphylococcus aureus | 2 | 98.7 |
| 17 | Acinetobacter baumannii | 16 | 98.2 |
These findings suggest that the structural modifications in the benzylidene derivatives can significantly enhance their antibacterial properties.
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran derivatives may possess anticancer effects. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
Answer:
The synthesis typically involves:
Knoevenagel Condensation: Formation of the benzylidene moiety via condensation between a benzofuran-3-one derivative and 4-methoxybenzaldehyde under acidic/basic conditions (e.g., acetic acid or piperidine) .
Sulfonation: Introduction of the 4-methoxybenzenesulfonate group using sulfonic acid derivatives (e.g., 4-methoxybenzenesulfonyl chloride) in anhydrous solvents like dichloromethane .
Purification: Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.
Key Challenges:
- Stereoselectivity: Ensuring the (Z)-configuration of the benzylidene group requires precise control of reaction temperature (e.g., 60–80°C) and solvent polarity .
- Moisture Sensitivity: Sulfonation reagents are hygroscopic; reactions must be conducted under inert atmospheres (e.g., N₂) .
Basic: Which analytical techniques are essential for structural validation?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.5–6.5 ppm verify the (Z)-benzylidene double bond .
- ¹³C NMR: Carbonyl (C=O) signals at ~190 ppm and sulfonate (SO₃) at ~125 ppm .
- HPLC: Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
Basic: How to design in vitro assays for preliminary biological activity screening?
Answer:
- Anticancer Activity:
- Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining .
- Anti-inflammatory Activity:
- COX-2 Inhibition: ELISA-based quantification of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .
- Dosage: Test concentrations from 1–100 μM with DMSO controls (<0.1% v/v) .
Advanced: How can computational modeling predict biological targets and mechanisms?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to targets like COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with the sulfonate group and π-π stacking with the benzylidene moiety .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- ADMET Prediction: SwissADME to evaluate solubility (LogS > -4) and hepatotoxicity (CYP450 inhibition profiles) .
Advanced: How to reconcile conflicting bioactivity data across studies?
Answer:
Conflicting results (e.g., variable IC₅₀ values in cancer assays) may arise from:
- Substituent Positioning: Fluorine or methoxy groups at the benzylidene ring alter electron density and target affinity .
- Assay Conditions: Differences in serum content (e.g., 5% vs. 10% FBS) or incubation time .
Resolution Strategies: - Meta-Analysis: Normalize data using standardized protocols (e.g., CLSI guidelines).
- Dose-Response Curves: Compare Hill slopes to identify assay-specific artifacts .
Advanced: What strategies optimize solubility and stability for in vivo studies?
Answer:
- Salt Formation: Convert the sulfonate to a sodium salt for aqueous solubility (>10 mg/mL) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
- Accelerated Stability Testing:
- pH Stability: Assess degradation in buffers (pH 1.2–7.4) via HPLC over 72 hours .
- Photostability: Expose to UV light (ICH Q1B guidelines) and monitor λmax shifts .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent Variation: Synthesize analogs with halogen (F, Cl) or methyl groups at the benzylidene para position .
- Bioisosteric Replacement: Replace the sulfonate with phosphonate or carboxylate groups to assess potency shifts .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC₅₀ values .
Advanced: What are the material science applications of this compound?
Answer:
- Polymer Additives: Incorporate into polyesters (e.g., PLA) to enhance thermal stability (TGA: ΔT₅% > 20°C) .
- Metal-Organic Frameworks (MOFs): Coordinate with Cu²⁺ or Zn²⁺ for catalytic applications (e.g., oxidation reactions) .
- Fluorescent Probes: Leverage the benzofuran core’s fluorescence (λem ~450 nm) for cellular imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
